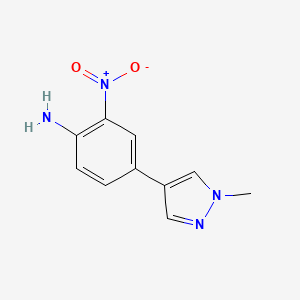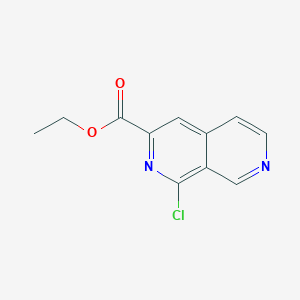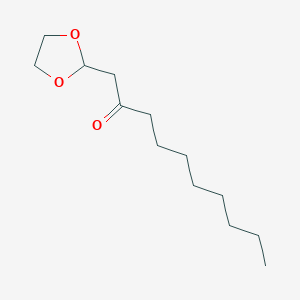
1-(1,3-Dioxolan-2-yl)-decan-2-one
Vue d'ensemble
Description
“1-(1,3-Dioxolan-2-yl)-decan-2-one” is a chemical compound that belongs to the class of organic compounds known as dioxolanes . Dioxolanes are a group of organic compounds containing the dioxolane ring . They are related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .Molecular Structure Analysis
The molecular formula of “1-(1,3-Dioxolan-2-yl)-decan-2-one” is C6H10O3 . The molecules of the title compound display an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor .Chemical Reactions Analysis
Dioxolanes offer stability against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .Applications De Recherche Scientifique
-
Stereoselective Formation of Substituted 1,3-Dioxolanes
- Field : Organic Chemistry
- Application : This research focuses on the stereoselective formation of substituted 1,3-dioxolanes .
- Method : The process involves an assembly of three components: alkene, carboxylic acid, and silyl enol ether. The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine .
- Results : The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product .
-
Synthesis of 1,2-Bis(4-(1,3-Dioxolan-2-yl)phenyl)diazene Oxide
- Field : Organic Synthesis
- Application : This study developed a simple approach to synthesizing 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide .
- Method : The synthesis is based on glucose as an eco-friendly reductant .
- Results : The study successfully synthesized 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide using glucose as a reductant .
-
Synthesis of Triazoles Containing 1,3-Dioxolane Rings
- Field : Bioorganic Chemistry
- Application : This research involves the synthesis of new triazoles containing 1,3-dioxolane rings .
- Method : The specific methods of synthesis are not detailed in the search results .
- Results : The synthesized compounds showed some fungicidal and plant growth regulant activities .
-
Protection of Carbonyl Compounds
- Field : Organic Chemistry
- Application : This research involves the protection of carbonyl compounds using 1,3-dioxolanes .
- Method : Acyclic and cyclic acetals of various carbonyl compounds were obtained in excellent yields in the presence of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
- Results : This method allows acetalization of an aldehyde in the presence of a ketone, unsymmetrical acetal formation, and tolerates acid-sensitive protecting groups .
-
Synthesis of 1,2-Bis(4-(1,3-Dioxolan-2-yl)phenyl)diazene Oxide
- Field : Organic Synthesis
- Application : This study developed a simple approach to synthesizing 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide .
- Method : The synthesis is based on glucose as an eco-friendly reductant .
- Results : The study successfully synthesized 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide using glucose as a reductant .
-
Synthesis of 1,3-Dioxanes and 1,3-Dioxolanes
- Field : Organic Chemistry
- Application : This research involves the synthesis of 1,3-dioxanes and 1,3-dioxolanes from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol .
- Method : The process involves the use of a Brönsted or a Lewis acid catalyst .
- Results : 1,3-Diols give more stable compounds .
-
Protection of Carbonyl Compounds
- Field : Organic Chemistry
- Application : This research involves the protection of carbonyl compounds using 1,3-dioxolanes .
- Method : Acyclic and cyclic acetals of various carbonyl compounds were obtained in excellent yields in the presence of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol . This convenient, mild, chemoselective method allows acetalization of an aldehyde in the presence of ketone, unsymmetrical acetal formation, and tolerates acid-sensitive protecting groups .
- Results : This method allows acetalization of an aldehyde in the presence of ketone, unsymmetrical acetal formation, and tolerates acid-sensitive protecting groups .
-
Synthesis of 1,2-Bis(4-(1,3-Dioxolan-2-yl)phenyl)diazene Oxide
- Field : Organic Synthesis
- Application : This study developed a simple approach to synthesizing 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide .
- Method : The synthesis is based on glucose as an eco-friendly reductant .
- Results : The study successfully synthesized 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide using glucose as a reductant .
-
Synthesis of 1,3-Dioxanes and 1,3-Dioxolanes
- Field : Organic Chemistry
- Application : This research involves the synthesis of 1,3-dioxanes and 1,3-dioxolanes from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol .
- Method : The process involves the use of a Brönsted or a Lewis acid catalyst .
- Results : 1,3-Diols give more stable compounds .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1,3-dioxolan-2-yl)decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-12(14)11-13-15-9-10-16-13/h13H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWDPPDXQSBBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-yl)-decan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



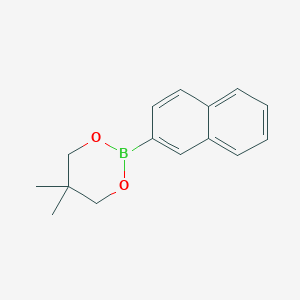
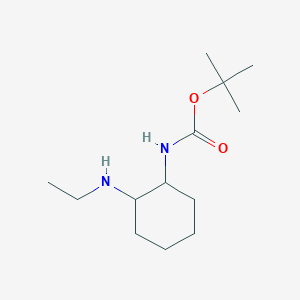
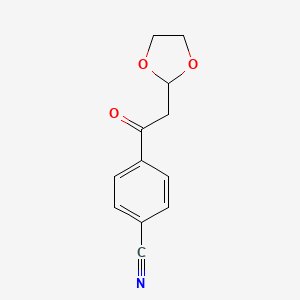
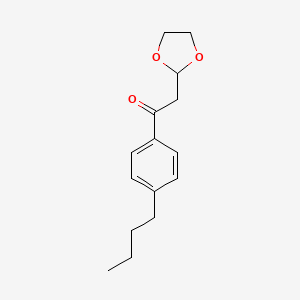
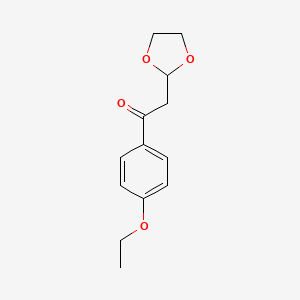
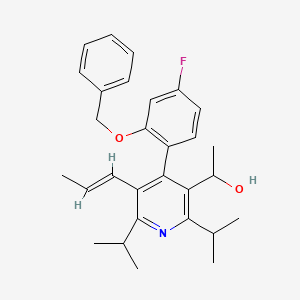
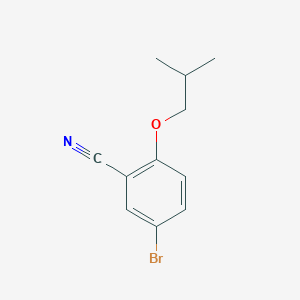
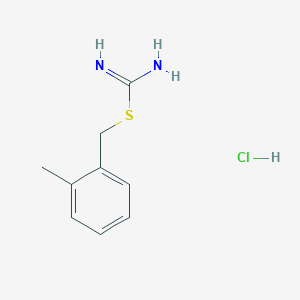
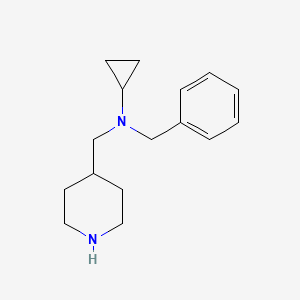
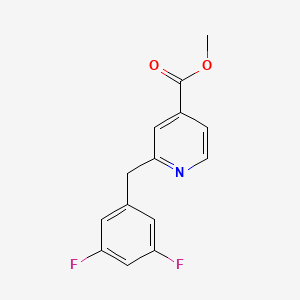
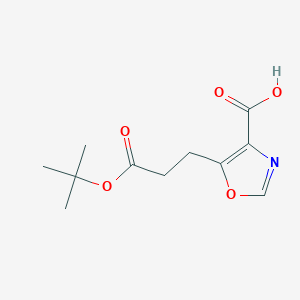
![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)
